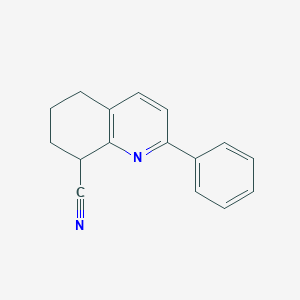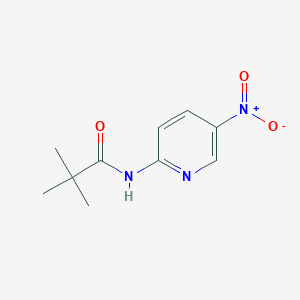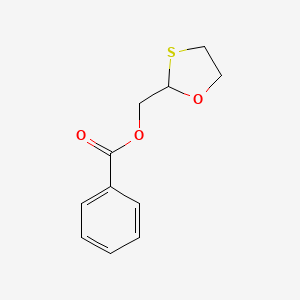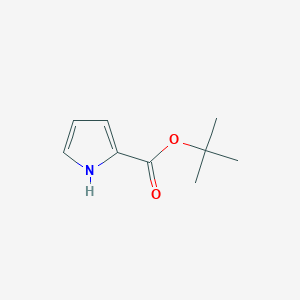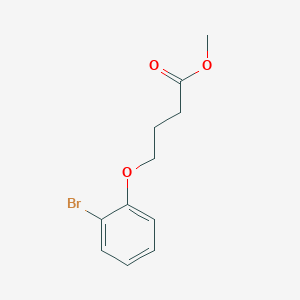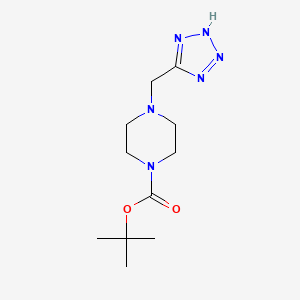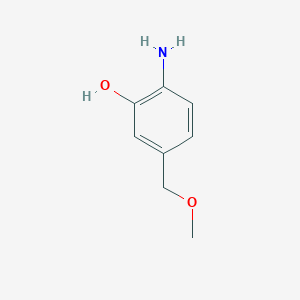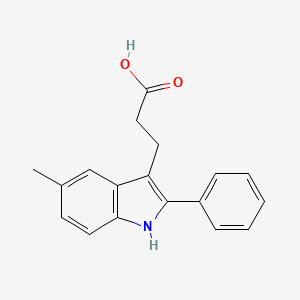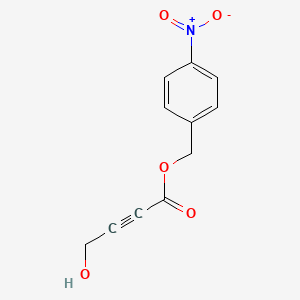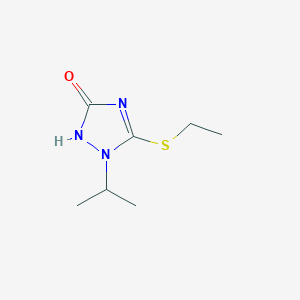
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of ethylsulfanyl derivatives with isopropyl hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal cell wall synthesis, leading to its antifungal activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethylsulfanyl and isopropyl groups.
5-(Methylsulfanyl)-1-(propan-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
55375-82-1 |
|---|---|
Molecular Formula |
C7H13N3OS |
Molecular Weight |
187.27 g/mol |
IUPAC Name |
3-ethylsulfanyl-2-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H13N3OS/c1-4-12-7-8-6(11)9-10(7)5(2)3/h5H,4H2,1-3H3,(H,9,11) |
InChI Key |
DIHVEGJHGVEEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)NN1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



